(-)-Metanephrine sulfate
Description
Structure
3D Structure
Properties
CAS No. |
7367-47-7 |
|---|---|
Molecular Formula |
C10H15NO6S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15)/t8-/m0/s1 |
InChI Key |
WGKGYPCZXNIECS-QMMMGPOBSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Enzymatic Pathways of Metanephrine Sulfate
Catechol-O-Methyltransferase (COMT) in Metanephrine (B195012) Formation
The initial step in the formation of (-)-metanephrine is the O-methylation of its precursor, (-)-epinephrine (adrenaline), a reaction catalyzed by the enzyme Catechol-O-Methyltransferase (COMT) wikipedia.orgdrugbank.com. This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring of epinephrine (B1671497) wikipedia.orgnih.govebi.ac.uk. This conversion is a critical part of the metabolic process for inactivating catecholamines wikipedia.orgcreative-enzymes.com.
Characterization of COMT Isoforms and Subcellular Localization
COMT exists in two primary isoforms, which are encoded by a single gene: a soluble form (S-COMT) and a membrane-bound form (MB-COMT) wikipedia.orgnih.gov. While S-COMT is found predominantly in the cytoplasm, MB-COMT is located intracellularly on the rough endoplasmic reticulum nih.govcreative-enzymes.com.
In the context of metanephrine formation, particularly within the chromaffin cells of the adrenal medulla, the membrane-bound isoform (MB-COMT) is the predominant form researchgate.net. Immunohistochemical studies have confirmed that COMT is co-localized within the cytoplasm of the same chromaffin cells that are responsible for storing catecholamines in vesicles researchgate.net. This strategic positioning allows for the efficient metabolism of catecholamines, such as epinephrine, into metanephrines researchgate.net. This process occurs continuously and is independent of catecholamine release from storage vesicles, providing a steady production of metanephrines within these cells researchgate.net.
Enzymatic Kinetics and Substrate Specificity of COMT
The enzymatic activity of COMT is influenced by the specific isoform and the substrate concentration. Generally, S-COMT exhibits lower affinity (higher Kₘ) but a higher catalytic activity (higher Vₘₐₓ) compared to MB-COMT nih.gov. This suggests that at lower, physiological concentrations of catecholamines, MB-COMT is the primary enzyme responsible for their O-methylation, whereas S-COMT becomes more significant at higher substrate concentrations nih.gov.
COMT demonstrates substrate specificity and stereoselectivity. The enzyme preferentially acts on compounds with a catechol structure wikipedia.org. Studies have shown that COMT is stereoselective towards the naturally occurring laevo (-) isomer of catecholamines like noradrenaline nih.gov. While precise kinetic values for (-)-epinephrine are not detailed in the provided research, the general principles of COMT kinetics apply. The enzyme's reaction follows an ordered sequential mechanism where SAM binds first, followed by a magnesium ion (Mg²⁺) and then the catechol substrate ebi.ac.uk.
| Enzyme Isoform | Predominant Location | Substrate Affinity (Kₘ) | Catalytic Velocity (Vₘₐₓ) | Primary Role |
| S-COMT | Cytoplasm | Lower (Higher Kₘ) | Higher | O-methylation at high substrate concentrations |
| MB-COMT | Rough Endoplasmic Reticulum | Higher (Lower Kₘ) | Lower | O-methylation at low, physiological substrate concentrations |
Sulfotransferase (SULT1A3) in (-)-Metanephrine Sulfate (B86663) Conjugation
Following its formation, (-)-metanephrine is rapidly conjugated with a sulfate group, a reaction catalyzed by the enzyme Sulfotransferase 1A3 (SULT1A3). This enzyme is also known as monoamine-preferring or thermolabile phenol (B47542) sulfotransferase. The sulfation process converts free metanephrine into (-)-metanephrine sulfate, a more water-soluble compound, facilitating its elimination from the body.
Identification and Tissue Distribution of SULT1A3
SULT1A3 is a cytosolic enzyme with a distinct tissue distribution pattern. It is expressed in high concentrations in the intestine and platelets nih.gov. Significant expression is also found in the brain, lung, and kidney nih.gov. Conversely, the liver, a primary site for many metabolic processes, contains very low levels of SULT1A3 nih.gov. This distribution indicates that the sulfation of metanephrines primarily occurs in extrahepatic tissues, with the gastrointestinal tract being a major contributor.
| Tissue | SULT1A3 Expression Level |
| Intestine | High |
| Platelets | High |
| Brain | Moderate |
| Lung | Moderate |
| Kidney | Moderate |
| Liver | Very Low |
Mechanism of Sulfation and Biochemical Implications of Conjugation
The sulfation reaction catalyzed by SULT1A3 involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of (-)-metanephrine drugbank.com. This conjugation is a critical phase II metabolic reaction that serves several biochemical purposes.
The primary implication of sulfation is detoxification and enhanced excretion. By adding a highly polar sulfate group, the water solubility of metanephrine is significantly increased drugbank.com. This transformation prevents the metabolite from being reabsorbed in the kidneys and promotes its efficient elimination in the urine. Consequently, sulfate conjugates of metanephrines are found in much higher concentrations in both plasma and urine compared to their free forms. This sulfation is a key step in the biotransformation and inactivation of catecholamine metabolites.
Degradation and Excretion Pathways of Sulfated Metanephrines
Once formed, this compound is a metabolic end-product that needs to be eliminated from the body. Its physicochemical properties and dedicated transport mechanisms facilitate its removal, primarily through the kidneys.
Renal Elimination Mechanisms and Water Solubility
The addition of a sulfate group to metanephrine significantly increases its water solubility. This enhanced polarity facilitates its transport in the bloodstream and, crucially, its excretion by the kidneys researchgate.net. The process of renal elimination is the primary route for the removal of sulfated metanephrines from the body.
Studies have shown that plasma concentrations of deconjugated (sulfated) metanephrines are highly dependent on renal function nih.gov. In individuals with renal insufficiency, the clearance of sulfated metanephrines is significantly reduced, leading to their accumulation in the plasma nih.govnih.gov. This indicates that the kidneys are the main organ responsible for clearing these metabolites from circulation. The elimination process involves glomerular filtration and potentially active tubular secretion, although the precise transport mechanisms are not fully elucidated.
Interactions with Other Catecholamine Metabolic Pathways (e.g., MAO)
MAO is an intracellular enzyme located on the outer membrane of mitochondria and is responsible for the breakdown of catecholamines that are taken back up into neurons (Uptake-1) or that leak from storage vesicles derangedphysiology.com. It converts catecholamines into their corresponding aldehydes, which are then further metabolized nih.gov.
The formation of metanephrines by COMT represents a pathway that is parallel to the action of MAO. While MAO is the primary enzyme for degrading catecholamines within sympathetic nerve endings, COMT is the key enzyme for metabolizing catecholamines in extraneuronal tissues and within adrenal chromaffin cells derangedphysiology.comnih.gov.
The sulfation of metanephrines to form this compound is a subsequent step that effectively removes the O-methylated metabolites from further interaction with other enzymes. Once sulfated, metanephrine is essentially inactivated and primed for excretion. There is no evidence to suggest that sulfated metanephrines are substrates for MAO. Therefore, the sulfation pathway can be seen as a terminal step in the inactivation of O-methylated catecholamine metabolites, preventing their further conversion and facilitating their removal from the body.
Major Catecholamine Metabolizing Enzymes
| Enzyme | Primary Substrates | Primary Products | Key Role |
|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | Epinephrine, Norepinephrine (B1679862) | Metanephrine, Normetanephrine (B1208972) | O-methylation in extraneuronal tissues and adrenal chromaffin cells |
| Monoamine Oxidase (MAO) | Epinephrine, Norepinephrine, Dopamine | Aldehyde intermediates | Oxidative deamination primarily within neurons |
| Phenolsulfotransferase (SULT1A3) | Metanephrine, Normetanephrine | Metanephrine sulfate, Normetanephrine sulfate | Sulfation for inactivation and enhanced water solubility |
Advanced Analytical Methodologies for Research Applications of Metanephrine Sulfate
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are central to the analysis of (-)-Metanephrine sulfate (B86663), offering the high resolution and sensitivity required for complex biological samples.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) stands as a robust and sensitive technique for the determination of (-)-Metanephrine sulfate in research samples. This method leverages the electrochemical properties of the analyte for detection, providing excellent sensitivity.
A typical HPLC-ECD system for (-)-Metanephrine analysis involves a reversed-phase C18 column. tandfonline.com The mobile phase often consists of a mixture of citric acid, sodium acetate, EDTA-Na2, sodium octyl sulfate, dibutylamine, and methanol (B129727). tandfonline.com The electrochemical detector is generally operated at a potential of +0.55V to achieve optimal signal-to-noise ratios for the analytes. tandfonline.com This methodology has demonstrated a linear relationship for metanephrine (B195012) concentrations ranging from 5 to 90 ng/ml, with a sensitivity below 5.0 ng/ml. tandfonline.com The total elution time is typically around 15 minutes, allowing for the processing of multiple samples in a day. tandfonline.com
| Parameter | Typical Conditions |
| Column | 4µ Nova-Pak, C18 |
| Mobile Phase | Citric acid, sodium acetate, EDTA-Na2, sod. octyl sulfate, dibutylamine, methanol 2%, isopropanol (B130326) 2% |
| Detector | Electrochemical Detector (ECD) |
| Potential | +0.55V |
| Linear Range | 5–90 ng/ml |
| Sensitivity | < 5.0 ng/ml |
| Elution Time | 15 min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS/MS), are considered the gold standard for the quantification of metanephrines due to their superior specificity and sensitivity. scielo.brnih.gov These methods are particularly advantageous for analyzing the low physiological concentrations of free metanephrines in plasma. lcms.cz
In a common LC-MS/MS workflow, samples undergo protein precipitation followed by online solid-phase extraction (SPE) for cleanup and concentration. lcms.cz Chromatographic separation is often achieved on a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column. lcms.czwaters.com Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). lcms.cz This approach allows for the monitoring of specific precursor-to-product ion transitions, ensuring high selectivity.
UPLC-MS/MS methods offer even greater resolution and speed. For instance, a reversed-phase UPLC-MS/MS method utilizing a mixed-mode SPE procedure and an ACQUITY UPLC HSS PFP Column can provide rapid and analytically sensitive results with excellent linearity and precision. waters.com The use of deuterated internal standards is crucial in LC-MS/MS assays to correct for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision. scielo.br
| Parameter | Typical Conditions |
| Chromatography | UPLC with ACQUITY UPLC HSS PFP Column |
| Extraction | Mixed-mode Solid-Phase Extraction (SPE) |
| Detection | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-XS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Calibration Range | 14–11,941 nmol/L for metanephrine |
| Precision (Intra-assay) | ≤10.7% CV |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) presents another powerful analytical tool for the quantification of metanephrines. A key advantage of GC-MS is its high chromatographic efficiency and the extensive fragmentation libraries available for mass spectral identification. However, due to the low volatility of metanephrines, derivatization is a necessary step prior to analysis.
A typical GC-MS method involves acid hydrolysis of conjugated metanephrines, followed by solid-phase extraction to isolate the analytes from the urine matrix. oup.com The extracted compounds are then derivatized, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide and N-methyl-bis-heptafluorobutyramide. oup.com This derivatization step increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. The assay can achieve linearity over a wide concentration range, for instance, from 25 to 7000 µg/L. oup.com The time between sequential injections can be less than 7 minutes, making it a relatively rapid technique. oup.com
| Parameter | Typical Conditions |
| Sample Preparation | Acid hydrolysis, Solid-Phase Extraction |
| Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide and N-methyl-bis-heptafluorobutyramide |
| Linear Range | 25 to 7000 µg/L |
| Precision (Intra-assay CV) | <5% |
| Precision (Inter-assay CV) | <12% |
| Injection Interval | <7 min |
Sample Preparation and Derivatization Strategies for Enhanced Analysis in Research
Effective sample preparation is a critical prerequisite for accurate and precise analysis of this compound, as it removes interfering substances and enriches the analyte of interest.
Extraction Protocols (e.g., Solid-Phase Extraction, Ion-Exchange Chromatography)
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of metanephrines from biological matrices like plasma and urine. preprints.org Weak cation-exchange SPE is particularly effective for metanephrines due to their chemical properties. preprints.org Online SPE systems can be coupled directly to LC-MS/MS instruments, automating the sample cleanup process and improving throughput. lcms.cz
Ion-exchange chromatography is another valuable tool for isolating metanephrines. In one method, after hydrolysis, the sample is passed through a Biorex-70 column, and the metabolites are eluted with ammonium (B1175870) hydroxide. tandfonline.com Another approach utilizes a Bond Elut SCX column, with elution of metanephrines using a sodium acetate/acetonitrile mixture. nih.gov
Derivatization Reagents and Procedures (e.g., Propionylation)
Derivatization can significantly enhance the analytical performance of metanephrine assays, particularly for GC-MS and LC-MS/MS. In GC-MS, derivatization is essential to increase volatility. oup.com For LC-MS/MS, derivatization can improve ionization efficiency, chromatographic retention, and specificity. acs.org
Hydrolysis Methods for Deconjugation of Sulfate Esters (Acidic vs. Enzymatic)
The majority of metanephrines in urine and plasma exist as sulfate conjugates unil.chnih.gov. To enable quantification by most analytical techniques, such as those involving electrochemical oxidation, the hydrolysis of the sulfate ester moiety is a mandatory preliminary step unil.chnih.govresearchgate.net. The two primary methods for this deconjugation are acidic hydrolysis and enzymatic hydrolysis.
Acidic Hydrolysis: This method typically involves heating the sample in the presence of an acid, such as perchloric acid, to cleave the sulfate group researchgate.netnih.gov. It is a widely used technique, historically considered a "gold standard" unil.chnih.gov. The process relies on carefully controlled conditions of pH, temperature, and time to achieve complete hydrolysis without degrading the resulting free metanephrines unil.chresearchgate.net.
Enzymatic Hydrolysis: This approach utilizes sulfatase enzymes, often derived from sources like Helix pomatia, to specifically catalyze the cleavage of the sulfate ester bond nih.govnih.gov. This method is performed under milder conditions of temperature and pH compared to acid hydrolysis, which can be advantageous in preventing the degradation of sensitive analytes. The efficiency of enzymatic hydrolysis is dependent on the concentration of the enzyme and the duration of the incubation researchgate.netnih.govresearchgate.net.
Both acidic and enzymatic treatments have been shown to be equivalent and efficient for removing the sulfate group from metanephrines, provided that optimized protocols are followed for each method researchgate.netnih.gov. The choice between the two often depends on laboratory workflow, cost considerations, and the specific matrix being analyzed. While enzymatic hydrolysis may have higher reagent costs, it can offer a shorter turnaround time as it may not require subsequent protein precipitation or pH adjustment steps before solid-phase extraction (SPE) researchgate.net.
Optimization of Hydrolysis Conditions (pH, Temperature, Time) for Research Samples
The effectiveness of deconjugation is highly sensitive to the reaction conditions. Optimization is therefore critical to ensure complete and reproducible hydrolysis.
For acidic hydrolysis , research has demonstrated that historical protocols, such as heating for 10 minutes, can lead to a significant underestimation (around 30%) of metanephrine concentrations researchgate.netnih.govresearchgate.net. More recent studies have established that complete deconjugation is achieved by heating at 100°C for a longer duration.
pH: The optimal pH for the hydrolysis of sulfated metanephrines in urine has been identified to be in the range of 0.7 to 0.9 unil.chnih.gov. Outside this narrow window, hydrolysis yields can decrease significantly unil.ch.
Temperature: A boiling water bath (approximately 100°C) is standard for acid hydrolysis to provide sufficient energy for the reaction unil.chresearchgate.net.
Time: A minimum incubation time of 20 to 30 minutes is necessary to achieve a plateau of complete deconjugation for both plasma and urine samples unil.chnih.govnih.govresearchgate.net. Extending the incubation beyond 30 minutes does not typically improve the yield researchgate.net.
For enzymatic hydrolysis , the conditions are milder but still require careful optimization.
pH: Enzymatic reactions are highly pH-dependent, with the optimal pH varying based on the specific sulfatase enzyme used.
Temperature: Incubation is typically carried out at 37°C researchgate.net.
Time and Enzyme Concentration: The hydrolysis rate is dependent on both the amount of sulfatase and the incubation time researchgate.netnih.gov. Studies have shown that the rate of hydrolysis can also be analyte-dependent, with an observed order of sensitivity being sulfated methoxytyramine (B1233829) > sulfated normetanephrine (B1208972) > sulfated metanephrine researchgate.netnih.govresearchgate.net. A minimum enzyme concentration of 0.8 U/mL of sample is recommended, with an incubation of 30 minutes being sufficient for complete hydrolysis researchgate.netnih.govresearchgate.net.
| Parameter | Acidic Hydrolysis (Urine/Plasma) | Enzymatic Hydrolysis (Plasma) |
|---|---|---|
| pH | 0.7 - 0.9 | Varies by enzyme |
| Temperature | 100°C (Boiling) | 37°C |
| Time | 20 - 30 minutes | 30 minutes |
| Reagent | Perchloric Acid (e.g., 0.1M) | Sulfatase (≥0.8 U/mL) |
Assessment of Hydrolysis Efficiency and Yield
Assessing the efficiency and yield of the hydrolysis step is paramount for accurate quantification. Incomplete deconjugation is a major source of analytical error. The use of synthetic sulfated metanephrines as controls is essential to verify that the chosen hydrolysis protocol achieves complete conversion nih.govresearchgate.net.
Studies comparing optimized methods have found that both 30 minutes of incubation with 0.1M boiling perchloric acid and treatment with an adequate concentration of sulfatase result in complete deconjugation and yield similar, unbiased concentrations in patient samples researchgate.netnih.gov. In contrast, the previously standard 10-minute acid hydrolysis method was found to be unsatisfactory, yielding results that were approximately 30% lower than those obtained with optimized procedures researchgate.netnih.govresearchgate.net. The yield of the hydrolysis reaction plateaus after 20-30 minutes of incubation under optimal acidic conditions, indicating that the reaction has reached completion unil.chresearchgate.net. The recovery of analytes after hydrolysis and extraction should be consistently high; for example, optimized methods report recoveries of around 90.2% for metanephrine and 87.5% for normetanephrine nih.gov.
Method Validation and Quality Control in Research Settings
Rigorous method validation and ongoing quality control are indispensable for generating reliable data in research involving this compound.
Analytical Sensitivity, Specificity, and Reproducibility Assessments
Sensitivity: The analytical method must be sensitive enough to detect the low physiological concentrations of metanephrines. Modern methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), achieve high sensitivity, with lower limits of quantification (LLOQ) reported as low as 10 ng/mL for metanephrine and normetanephrine in urine nih.gov.
Specificity: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other compounds in the matrix nih.gov. LC-MS/MS is recommended for its high specificity researchgate.net. Validation of specificity involves analyzing blank samples to ensure no interfering peaks are present at the retention time of the analytes nih.gov.
Reproducibility (Precision): This is assessed by analyzing the same sample multiple times. Precision is typically reported as the coefficient of variation (%CV). For a method to be considered reproducible, the %CV should be low. For instance, validated methods report intra-assay (within a single run) and inter-assay (between different runs) precision with %CV values often below 10-15% nih.govlcms.czwaters.comrug.nl.
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | nih.gov |
| Intra-Assay Precision (%CV) | <10.7% | waters.com |
| Inter-Assay Precision (%CV) | <9.1% | lcms.cz |
| Accuracy/Recovery (% Bias) | -8.6% to +4.2% | lcms.cz |
Investigation of Analytical Interferences (e.g., Dietary Factors, Co-eluting Compounds)
Analytical interferences can arise from various sources and compromise the accuracy of results.
Dietary Factors: Certain foods and dietary components can interfere with the analysis. A notable example is interference from curry leaves, a common ingredient in Indian cuisine. A compound in these leaves was found to co-elute exactly with the internal standard in a commercial HPLC assay, leading to artificially decreased results for metanephrine and normetanephrine nih.gov. This highlights the importance of advising subjects to avoid certain foods before sample collection.
Co-eluting Compounds: In chromatographic methods, other compounds present in the sample matrix can elute at the same time as the analyte or internal standard, causing interference nih.gov. While techniques like LC-MS/MS offer high specificity, the potential for interferences is never zero researchgate.net. Method development must include rigorous testing to identify and minimize such interferences, for instance, by adjusting the chromatographic separation conditions or using multiple quantification methods to confirm results researchgate.net.
Radioenzymatic Assays and Immunological Methods in Research Contexts
Advanced analytical methodologies are crucial for the accurate quantification of this compound in research applications. Among the historical and currently employed techniques, radioenzymatic assays and various immunological methods have played significant roles. This section delves into the principles, historical applications, and analytical limitations of these methods in a research context.
Principles and Historical Applications of Radioenzymatic Assays
Radioenzymatic assays (REAs) were once considered a reference method for the determination of catecholamines and their metabolites, including metanephrines. nih.gov The fundamental principle of these assays lies in the enzymatic conversion of the target analyte into a radiolabeled product. Specifically, for catecholamine analysis, the enzyme catechol-O-methyltransferase (COMT) is utilized to transfer a tritium-labeled methyl group from a donor, S-adenosylmethionine, to the catecholamine. nih.govnih.gov The resulting radiolabeled metanephrine is then separated from other components, often using techniques like thin-layer chromatography, and quantified by detecting the radioactivity, typically through liquid scintillation counting. nih.gov
Historically, the development of radioenzymatic procedures marked a significant advancement in the field of neurochemistry and endocrinology research. nih.gov Prior to their advent, researchers relied on less sensitive and specific methods like fluorometric assays. nih.govnih.gov The high sensitivity and specificity of REAs allowed for the precise measurement of picomole or even femtomole amounts of catecholamines and their metabolites in various biological samples, including plasma, urine, and tissue. nih.gov This enhanced capability was instrumental in elucidating the mechanisms of action of these neurotransmitters and hormones. nih.gov
However, despite their accuracy, radioenzymatic assays are technically demanding, time-consuming, and expensive to perform. nih.gov The requirement for handling radioactive materials, multiple organic solvent extraction steps, and chromatographic separation makes the procedure complex and less suitable for high-throughput applications. nih.gov Consequently, while their contribution to foundational research is undeniable, their use has largely been superseded by more convenient and less hazardous techniques in many research laboratories. nih.gov
Development and Analytical Limitations of Immunoassays for Research
Immunoassays, including radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), have been developed as alternatives to chromatographic and radioenzymatic methods for the quantification of this compound. nih.govresearchgate.net These methods are based on the principle of competitive binding, where the metanephrine in a sample competes with a labeled metanephrine for a limited number of binding sites on a specific antibody. iwaki-kk.co.jp The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. iwaki-kk.co.jp
The development of specific antibodies against metanephrine was a key step in creating these assays. nih.gov For instance, sensitive and specific RIAs were developed using antibodies raised in rabbits immunized with a bovine serum albumin-conjugated metanephrine hapten. nih.gov These RIAs demonstrated low detection limits, making them suitable for measuring the low concentrations of metanephrines found in biological fluids. nih.gov Subsequently, enzyme immunoassays (EIAs) and ELISAs were developed, offering a non-radioactive alternative with the convenience of a microtiter plate format. nih.govresearchgate.net
Despite their relative simplicity and accessibility compared to methods like HPLC, immunoassays for metanephrine are not without their analytical limitations, which are critical to consider in a research setting. nih.govnih.gov
Key Analytical Limitations of Immunoassays:
Cross-reactivity: The specificity of the antibody is paramount. While some assays report low cross-reactivity with related compounds, the potential for interference from other endogenous substances or drug metabolites remains a concern. novamedline.com For example, one ELISA kit reports cross-reactivity with adrenaline (0.327%) and normetanephrine (0.151%). novamedline.com
Stereoselectivity: Antibodies may exhibit stereoselectivity, recognizing only the biologically active L-enantiomer of metanephrine. iwaki-kk.co.jp This can lead to an underestimation of total metanephrine if synthetic, racemic mixtures (containing both D- and L-forms) are used for spiking samples or for quality control purposes, as only about 50% of the synthetic metanephrine will be detected. iwaki-kk.co.jpamazonaws.com
Accuracy and Bias: Studies have reported that some commercially available EIAs may systematically underestimate plasma-free metanephrines, which can impact diagnostic sensitivity in clinical research. nih.govmdpi.com This underestimation can lead to a negative bias compared to results obtained by mass spectrometry. mdpi.comsemanticscholar.org
Precision: The precision of immunoassays, expressed as coefficients of variation (CV), can vary. Intra-assay CVs for plasma metanephrine have been reported to range from 7.3% to 22%, while inter-assay CVs can range from 12.0% to 21.1%. nih.govsemanticscholar.org For urinary total metanephrines, intra-assay CVs have been reported between 9.6-27% and inter-assay CVs between 5.8-22%. nih.gov
Matrix Effects: The complex nature of biological samples like plasma and urine can introduce matrix effects, where components other than the analyte of interest interfere with the assay's performance. Sample preparation steps, such as solid-phase extraction, are often necessary to mitigate these effects. nih.gov
The following table summarizes key performance characteristics and limitations of immunoassays for metanephrine based on published research findings.
| Parameter | Finding | Reference |
| Detection Limit (RIA) | 2 pg/tube for metanephrine | nih.gov |
| Detection Limit (ELISA) | 17 pg/mL (0.086 nmol/L) for plasma metanephrine | nih.govsemanticscholar.org |
| Intra-assay CV (Plasma) | 7.3% - 22% | nih.govsemanticscholar.org |
| Inter-assay CV (Plasma) | 12.0% - 21.1% | nih.govsemanticscholar.org |
| Intra-assay CV (Urine) | 9.6% - 27% (for total metanephrines) | nih.gov |
| Inter-assay CV (Urine) | 5.8% - 22% (for total metanephrines) | nih.gov |
| Potential Limitation | Underestimation of synthetic (racemic) metanephrine due to stereoselectivity | iwaki-kk.co.jpamazonaws.com |
| Potential Limitation | Systematic underestimation of plasma-free metanephrines reported for some EIAs | nih.govmdpi.com |
Due to these limitations, while immunoassays can be valuable screening tools in research, results should be interpreted with caution. nih.gov For studies requiring high accuracy and specificity, confirmation with a reference method such as high-performance liquid chromatography (HPLC) or mass spectrometry is often recommended. nih.gov
Physiological and Molecular Roles of Metanephrine Sulfate in Biological Systems
Role in Intracellular Catecholamine Homeostasis and Turnover
The conversion of epinephrine (B1671497) to (-)-Metanephrine and its subsequent sulfation to (-)-Metanephrine sulfate (B86663) are critical steps in the intracellular turnover of catecholamines. This metabolic pathway ensures the regulation of active catecholamine levels within the cell, preventing excessive stimulation of adrenergic receptors.
The process begins with the action of catechol-O-methyltransferase (COMT), a membrane-bound enzyme abundant in chromaffin cells of the adrenal medulla and pheochromocytoma/paraganglioma tumor cells. researchgate.net COMT catalyzes the methylation of epinephrine that has leaked from storage vesicles into the cytoplasm, forming free (-)-Metanephrine. researchgate.net This intracellular metabolism is a continuous process and a major pathway for catecholamine inactivation, independent of their release into the bloodstream.
Subsequently, the free (-)-Metanephrine is acted upon by sulfotransferase enzymes, particularly sulfotransferase isoenzyme 1A3 (SULT1A3), which is found in high concentrations in the gastrointestinal tract and liver. nih.gov SULT1A3 facilitates the conjugation of a sulfate group to the metanephrine (B195012) molecule, yielding (-)-Metanephrine sulfate. nih.gov This sulfation step significantly increases the water solubility of the compound, which facilitates its transport out of the cell and subsequent excretion by the kidneys. The formation of this compound is, therefore, a crucial detoxification and elimination pathway, preventing the accumulation of active catecholamine metabolites.
| Enzyme | Action | Substrate | Product | Cellular Location |
| Catechol-O-methyltransferase (COMT) | Methylation | Epinephrine | (-)-Metanephrine | Chromaffin cells (adrenal medulla), tumor cells |
| Sulfotransferase 1A3 (SULT1A3) | Sulfation | (-)-Metanephrine | This compound | Gastrointestinal tract, liver |
Investigations in Preclinical Research Models
Preclinical models have been instrumental in elucidating the pathways of catecholamine metabolism, including the formation and significance of this compound.
Patient-derived xenograft (PDX) models of neuroblastoma in mice have proven to be valuable tools for studying catecholamine metabolism. Research has shown that these models accurately replicate the biochemical phenotype of primary neuroblastoma tumors in patients. Studies using NB-PDX models have demonstrated that the plasma levels of metanephrines in the tumor-bearing mice are comparable to those in human patients. nih.gov
In vitro studies using various cell lines have further detailed the cellular processes of catecholamine metabolism and secretion. While specific studies focusing solely on this compound are limited, research on catecholamine-producing cell lines, such as those derived from pheochromocytoma and neuroblastoma, has provided insights into the enzymatic processes involved.
These studies confirm that the conversion of catecholamines to metanephrines is an intracellular event, primarily occurring in the cytoplasm after leakage from storage vesicles. The subsequent sulfation, which leads to the formation of this compound, is also an intracellular process, catalyzed by SULT enzymes. The resulting sulfated metabolite is then transported out of the cell for circulation and eventual urinary excretion. The efficiency of this sulfation can vary between different cell types and can be influenced by the expression levels of SULT1A3. Genetic variations in the SULT1A3 gene can lead to the expression of allozymes with different enzymatic activities, potentially affecting the rate of metanephrine sulfation. nih.gov
Molecular Interactions and Signaling Pathways (if applicable to the compound itself)
Current research indicates that this compound is a biologically inactive metabolite. Its primary role is in the detoxification and elimination of catecholamines. There is no substantial evidence to suggest that this compound itself has specific molecular interactions or engages in signaling pathways in the same way that active hormones do. Its significance lies in its formation as an end-product of catecholamine metabolism.
This compound does not directly influence sympathetic nervous system (SNS) activity. Instead, its levels in plasma and urine serve as an indirect marker of SNS activity and catecholamine turnover. Conditions that lead to sustained activation of the SNS, such as chronic stress or intense physical exercise, can result in increased production and metabolism of catecholamines, leading to elevated levels of their metabolites, including this compound.
For example, studies in rat models of traumatic brain injury have shown that increased sympathetic hyperactivity is correlated with elevated plasma levels of metanephrine and normetanephrine (B1208972). nih.gov Similarly, endurance exercise in humans leads to a significant increase in plasma metanephrines, reflecting the exercise-induced activation of the sympathoadrenal system. nih.gov Therefore, in research models, the measurement of this compound and other metanephrines is used to assess the state of the sympathetic nervous system rather than being a compound that actively modulates it.
Altered levels of this compound in various physiological states are primarily due to changes in the rate of catecholamine synthesis, release, and metabolism. The biochemical mechanisms underlying these alterations are linked to the regulation of the enzymes and transporters involved in the catecholamine pathway.
Stress and Physical Activity: Acute psychological and physical stress trigger the activation of the sympathoadrenal axis, leading to increased synthesis and release of epinephrine. nih.govnih.gov This surge in epinephrine availability provides more substrate for COMT, resulting in higher production of free (-)-Metanephrine and subsequently this compound. The extent of this increase can be influenced by the intensity and duration of the stressor. nih.gov
Genetic Factors: Genetic polymorphisms in the SULT1A3 gene can result in allozymes with varying catalytic efficiencies. nih.govnih.gov Individuals with SULT1A3 variants that have lower substrate affinity or catalytic activity may exhibit altered patterns of metanephrine sulfation, potentially affecting the plasma and urinary concentrations of this compound. nih.gov
Dietary and Pharmacological Influences: Certain foods rich in catecholamines can lead to an increase in their sulfated metabolites. nih.gov Additionally, various medications can interfere with catecholamine metabolism. For instance, tricyclic antidepressants and monoamine oxidase inhibitors can affect the reuptake and breakdown of catecholamines, leading to changes in the levels of their metabolites. It is important to consider these confounding factors when interpreting metanephrine levels in research and clinical settings.
| Factor | Effect on this compound Levels | Biochemical Mechanism |
| Physiological Stress | Increase | Enhanced sympathoadrenal activity leading to increased epinephrine synthesis and turnover. nih.govnih.gov |
| Intense Exercise | Increase | Significant activation of the sympathetic nervous system and catecholamine release. nih.gov |
| Genetic Polymorphisms in SULT1A3 | Variable | Altered enzymatic activity of SULT1A3 allozymes affecting the rate of sulfation. nih.govnih.gov |
| Dietary Catecholamines | Increase | Ingestion of catecholamine-rich foods provides an exogenous source for metabolism. nih.gov |
| Medications (e.g., MAOIs) | Increase | Inhibition of alternative catecholamine degradation pathways, shunting metabolism towards COMT and subsequent sulfation. |
Developmental Biology and Sympathetic Nervous System Maturation Studies
The maturation of the sympathetic nervous system is a critical aspect of fetal development, preparing the fetus for life outside the womb. The analysis of various biomarkers in developmental biofluids, such as amniotic fluid, offers a window into this complex process. While research has explored the role of catecholamines and their metabolites in assessing fetal development, specific data on this compound remains limited in scientific literature.
Amniotic fluid serves as a valuable diagnostic medium, reflecting the physiological status of the developing fetus. Studies have investigated the presence of catecholamine metabolites in amniotic fluid to gauge the maturity of the fetal sympathetic nervous system.
Research has indicated that levels of free metanephrine, a related compound to this compound, are detectable in amniotic fluid and correlate with gestational age. nih.gov One seminal study found that concentrations of free metanephrine are generally below the level of detection prior to 30 weeks of gestation. nih.gov After this point, a positive correlation emerges between the concentration of free metanephrine in amniotic fluid and the progression of the pregnancy. nih.gov Furthermore, a notable increase in free metanephrine levels is observed with the onset of labor, suggesting its role as an index of fetal sympathetic nervous system maturation. nih.gov
While these findings on free metanephrine are significant, there is a lack of specific published research detailing the concentrations and developmental trends of this compound in amniotic fluid or other developmental biofluids. Consequently, detailed data tables illustrating the precise levels of this compound across different gestational ages are not available in the current body of scientific literature. The distinction between the free and sulfated forms of metanephrine is crucial, as sulfation is a major pathway for catecholamine metabolism, and the physiological roles of the two forms may differ. The absence of specific data for the sulfated conjugate highlights an area for future investigation in the field of developmental biology and sympathetic nervous system maturation.
Emerging Research Avenues and Future Perspectives for Metanephrine Sulfate Research
Advanced Omics Approaches (e.g., Metabolomics, Proteomics of Related Enzymes)
Advanced "omics" technologies are set to revolutionize our understanding of (-)-Metanephrine sulfate (B86663) by providing a holistic view of its metabolic context. Metabolomics, the large-scale study of small molecules, can help to create a detailed profile of the metabolic pathways influenced by or associated with (-)-Metanephrine sulfate. For instance, targeted metabolomic profiling has been employed in the study of cardiovascular diseases to identify significantly altered metabolites, which included catecholamine derivatives. This approach could be instrumental in elucidating the broader physiological or pathophysiological impact of this compound.
In parallel, proteomics offers a powerful tool to investigate the enzymes involved in the biosynthesis and degradation of this compound. Key enzymes in this pathway include Catechol-O-methyltransferase (COMT), which is responsible for the O-methylation of epinephrine (B1671497) to form metanephrine (B195012), and sulfotransferase isoenzyme type 1A3 (SULT1A3), which catalyzes the sulfate conjugation of metanephrine. researchgate.net Proteomic studies can quantify the expression levels and activity of these enzymes in various tissues and disease states, providing insights into the regulation of this compound levels. The integration of metabolomics and proteomics, often referred to as "metabologenomics," can link genetic variations in these enzymes to distinct biochemical phenotypes, offering a more personalized understanding of catecholamine metabolism. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Function | Research Application |
| Catechol-O-methyltransferase | COMT | Catalyzes the O-methylation of epinephrine to metanephrine. researchgate.netnih.gov | Proteomic analysis of COMT expression and activity to understand regulation of metanephrine production. |
| Sulfotransferase 1A3 | SULT1A3 | Catalyzes the sulfate conjugation of metanephrine to this compound. researchgate.net | Investigation of SULT1A3 in tissues like the gastrointestinal tract to understand the extent of peripheral sulfation. nih.gov |
| Monoamine Oxidase | MAO | Involved in the degradation of catecholamines. nih.gov | Studying the interplay between COMT and MAO pathways in various physiological and pathological conditions. |
Novel Mechanistic Insights into Catecholamine-Metanephrine Interplay
Future research is expected to provide novel mechanistic insights into the intricate interplay between catecholamines and metanephrines, including this compound. While metanephrines have long been considered inactive byproducts of catecholamine metabolism, emerging evidence suggests they may have biological roles. Studies are beginning to explore how the continuous production of metanephrines within certain cells, such as those in pheochromocytomas, influences the local cellular environment and signaling pathways. nih.gov
The dynamic balance between free and sulfated metanephrines is another area ripe for investigation. The sulfation process, primarily occurring in the gastrointestinal tract, significantly impacts the bioavailability and clearance of metanephrines. nih.govresearchgate.net Research focusing on the factors that regulate SULT1A3 activity could reveal how diet and gut microbiome composition influence circulating levels of this compound. oup.comoup.com Furthermore, understanding the differential effects of free versus sulfated metanephrines on cellular functions could uncover previously unknown signaling roles for these molecules.
Development of Next-Generation Analytical Techniques for Research
The development of more sensitive and specific analytical techniques is crucial for advancing research into this compound. While current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective, there is a continuous drive to improve throughput, reduce sample volume requirements, and enhance the simultaneous detection of a wider range of catecholamine metabolites. nih.govnih.govresearchgate.net
Recent advancements include the use of online solid-phase extraction (SPE) coupled with LC-MS/MS, which simplifies sample preparation and is suitable for routine use. nih.gov Another promising approach is the use of novel sorbents in microextraction by packed sorbent (MEPS) for more efficient and cost-effective sample cleanup. nih.gov Additionally, capillary electrophoresis coupled with time-of-flight mass spectrometry (CE-TOFMS) offers a high-resolution method for the simultaneous analysis of catecholamines and their metabolites. nih.gov These next-generation techniques will enable researchers to more accurately quantify low concentrations of this compound and related compounds in various biological matrices, facilitating more detailed pharmacokinetic and metabolic studies.
Table 2: Comparison of Analytical Techniques for Metanephrine Analysis
| Technique | Abbreviation | Key Features |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity; considered a gold standard. nih.gov |
| Online Solid Phase Extraction-LC-MS/MS | Online SPE-LC-MS/MS | Automated and simplified sample preparation. nih.gov |
| Microextraction by Packed Sorbent-LC-MS/MS | MEPS-LC-MS/MS | Miniaturized, cost-effective, and rapid sample cleanup. nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Rapid analysis time and avoids many drug interferences. dntb.gov.ua |
| Capillary Electrophoresis-Time-of-Flight Mass Spectrometry | CE-TOFMS | High-resolution separation and simultaneous analysis of multiple analytes. nih.gov |
Exploration of Unconventional Biosynthetic or Degradative Pathways
Current knowledge of this compound metabolism is largely centered around the canonical pathways involving COMT and SULT1A3. However, future research may uncover unconventional biosynthetic or degradative pathways. For instance, the role of gut microbiota in the metabolism of catecholamines and their derivatives is an area of growing interest. It is plausible that certain gut bacteria could possess enzymes capable of modifying metanephrine or its sulfate conjugate, thereby influencing systemic levels.
Furthermore, investigating the metabolic fate of this compound beyond simple urinary excretion could reveal novel degradative pathways. While it is generally considered an end-product, the possibility of desulfation back to free metanephrine or further metabolism cannot be entirely ruled out under specific physiological or pathological conditions. The use of isotope-labeled this compound in tracer studies could be instrumental in mapping its complete metabolic journey in vivo.
Applications in Basic Science and Preclinical Drug Discovery Research
The insights gained from the aforementioned research avenues will have significant applications in basic science and preclinical drug discovery. A deeper understanding of the biological roles of this compound could identify it as a novel biomarker for conditions beyond pheochromocytoma, such as cardiovascular disease or metabolic syndrome. researchgate.net
In the realm of preclinical drug development, this compound could serve as a valuable biomarker for assessing the off-target effects of new drug candidates on the catecholamine metabolic pathway. nih.govnih.gov For example, drugs that inhibit or induce COMT or SULT1A3 activity would likely alter the levels of this compound, providing an early indication of potential drug-drug interactions or metabolic liabilities. nih.gov As preclinical studies often involve detailed assessments of a drug's absorption, distribution, metabolism, and excretion (ADME), the inclusion of this compound in the panel of metabolites measured could provide a more comprehensive safety profile. eurofins.com
Q & A
Q. What are the standard methodologies for quantifying (-)-Metanephrine sulfate in biological samples?
To quantify this compound, researchers commonly use high-performance liquid chromatography (HPLC) with electrochemical detection or gas chromatography-tandem mass spectrometry (GC-MS/MS). These methods provide high sensitivity and specificity, particularly for plasma and urine samples. For example, GC-MS/MS allows simultaneous measurement of multiple steroids and metabolites, as demonstrated in studies analyzing subclinical hypercortisolism . Proper calibration with internal standards (e.g., deuterated analogs) is critical to minimize matrix effects and ensure accuracy.
Q. How should biological samples be prepared to ensure accurate measurement of this compound?
Sample preparation requires strict protocols to prevent degradation:
- Collect blood or urine samples after a 12-hour fast to minimize dietary interference.
- Stabilize samples with acid preservatives (e.g., hydrochloric acid) to maintain metabolite integrity.
- Store samples at -80°C immediately post-collection to avoid enzymatic degradation.
- Centrifuge blood samples to isolate plasma and remove cellular debris before analysis .
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?
Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for dose-response analysis. Researchers should report confidence intervals for IC₅₀ values and use reproducibility tests (e.g., intra-assay coefficients of variation <15%). For in vitro studies, normalization to control groups and correction for background noise (e.g., in cell viability assays) are essential .
Advanced Research Questions
Q. How can discrepancies in this compound measurements across analytical platforms be resolved?
Discrepancies often arise from differences in detection limits or calibration standards. To resolve these:
Q. What strategies are effective for synthesizing evidence from studies with conflicting results on this compound’s role in endocrine pathways?
Conduct a systematic review with the following steps:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies, controlled designs).
- Use databases like PubMed, Scopus, and Web of Science to avoid selection bias.
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to assess relevance.
- Evaluate study quality via tools like GRADE or QUADAS-2 to identify biases (e.g., confounding variables in observational studies) .
Q. How can in vitro findings on this compound’s inhibitory effects be translated to in vivo models?
Translation requires addressing physiological relevance:
- Compare in vitro IC₅₀ values with achievable plasma concentrations in vivo.
- Use tissue-specific models (e.g., primary hepatocytes for hepatic metabolism studies).
- Account for protein binding and pharmacokinetic parameters (e.g., half-life, bioavailability) in dose extrapolation.
- Validate findings using knockout animal models or pharmacodynamic biomarkers .
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
- Share raw data and metadata via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Document experimental protocols in detail, including instrument settings and reagent lot numbers.
- Publish negative results to avoid publication bias.
- Collaborate with independent labs for replication studies .
Tables for Reference
(Adapted from evidence on analytical methods and synthesis practices)
| Analytical Method | Key Parameters | Typical Applications |
|---|---|---|
| HPLC with electrochemical detection | LOD: 0.1 nmol/L; Linear range: 0.1–100 nmol/L | Plasma metanephrines quantification |
| GC-MS/MS | Multianalyte profiling (e.g., 20+ steroids) | Subclinical hypercortisolism studies |
| Meta-Analysis Step | Considerations |
|---|---|
| Literature search | Use Boolean strings (e.g., "metanephrine" AND "sulfate" AND "endocrine") across Scopus/Web of Science |
| Risk of bias assessment | Evaluate blinding, randomization, and confounding control in primary studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
